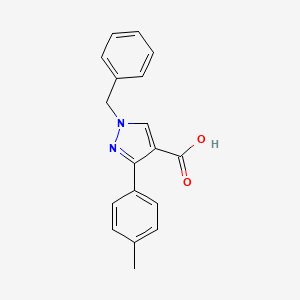

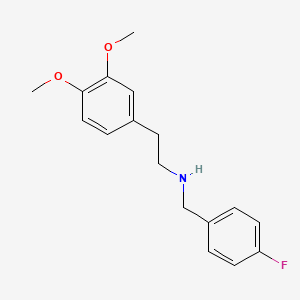

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" is a derivative of phenethylamine, which is a class of compounds with known psychoactive and hallucinogenic properties. The structure of this compound suggests it may have similarities with other N-benzyl derivatives that have been studied for their potential psychoactive effects and analytical properties, as well as antitumor activities in the case of related benzothiazoles .

Synthesis Analysis

The synthesis of related N-benzyl derivatives typically involves the reaction of precursor materials through a common synthetic pathway. For instance, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines was achieved from readily available materials, suggesting a potentially accessible route for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" as well . Additionally, the synthesis of 2-phenylbenzothiazoles, which share a similar structural motif, was performed via the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions .

Molecular Structure Analysis

The molecular structure of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" would likely exhibit characteristics similar to those of the N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs. These compounds have been analyzed using a variety of methods, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy, which could be applied to determine the structure of the compound .

Chemical Reactions Analysis

The chemical reactions of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine" have not been explicitly detailed in the provided papers. However, the reactions of similar compounds, such as the N-(2-methoxy)benzyl derivatives, have been studied using tandem mass spectrometry (MS/MS) experiments to confirm their structures and fragmentation patterns following electrospray ionization (ESI) . These methods could be used to analyze the chemical reactions and fragmentation patterns of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For example, the GC-MS spectra of the N-(2-methoxy)benzyl derivatives showed dominant ions at specific mass-to-charge ratios, and their exact masses and chemical formulas were confirmed by LC-QTOF-MS experiments . The vapor phase infrared spectra (GC-IR) provided data for determining the position of substitution of the methoxy groups on the benzyl aromatic ring . These methods could be applied to determine the physical and chemical properties of "2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine."

科学的研究の応用

Metabolism and Elimination Properties

- 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, a compound similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, has been studied for its metabolism and elimination properties in human hepatocytes. This research aids in understanding the drug's metabolic pathways, including hydroxylation, O-demethylation, bis-O-demethylation, N-debenzylation, glucuronidation, sulfation, and acetylation, catalyzed by various cytochrome P450 and UDP-glucuronosyltransferase enzymes (Kim et al., 2019).

Neurochemical Pharmacology

- Psychoactive substituted N-benzylphenethylamines, including variants similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, are known to have high potency agonists at 5-HT2A receptors. Their pharmacology indicates a potential for hallucinogenic activity with minimal psychostimulant activity, relevant in the context of neuropsychiatric research (Eshleman et al., 2018).

Analytical Characterization in Forensic Science

- Analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of phenethylamine drugs, which are structurally related to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine, is crucial in forensic toxicology. These substances have been identified in seized drug materials, and their analysis assists in the identification of active components in illicit substances (Zuba & Sekuła, 2013).

Comparative Neuropharmacology

- Comparative neuropharmacology studies have been conducted on 2,5-Dimethoxyphenethylamines (2C compounds) and their N-methoxybenzylation analogs, including those structurally similar to 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine. These studies reveal insights into the potency and efficacy of these compounds in inducing serotonin-mediated behaviors, contributing to the understanding of their hallucinogenic effects in humans (Elmore et al., 2018).

特性

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVBZCVQNMHHOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366347 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

CAS RN |

353779-44-9 |

Source

|

| Record name | 2-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetic acid](/img/structure/B1271593.png)

![2-amino-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B1271597.png)

![4-[Benzyl(methyl)sulfamoyl]benzoic acid](/img/structure/B1271607.png)

![3-Propylsulfanyl-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1271615.png)

![[3-(Morpholin-4-ylsulfonyl)phenyl]methanol](/img/structure/B1271619.png)